alpha-Amyloid precursor protein modulator

Description

Amyloidogenic Pathway and Beta-Amyloid Formation

In the amyloidogenic pathway, APP is sequentially cleaved by two enzymes: β-secretase (also known as BACE1) and γ-secretase. nih.gov The initial cleavage by β-secretase occurs at the N-terminus of the Aβ domain, releasing a soluble N-terminal fragment (sAPPβ) and leaving a membrane-bound C-terminal fragment known as C99. nih.govnih.gov C99 is subsequently cleaved by the γ-secretase complex within the transmembrane domain. nih.gov This second cleavage releases the Aβ peptide, which can vary in length but is typically 40 or 42 amino acids long, and the APP intracellular domain (AICD). nih.gov

The Aβ peptides, particularly the Aβ42 form, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov These plaques are a pathological hallmark of the disease and are believed to contribute to the neurodegenerative cascade. nih.gov

Non-Amyloidogenic Pathway: Alpha-Secretase Cleavage of Amyloid Precursor Protein

The non-amyloidogenic pathway represents a competing and non-pathological processing route for APP. In this pathway, APP is first cleaved by α-secretase. nih.gov This cleavage event occurs within the Aβ domain, thereby preventing the formation of the complete Aβ peptide. mdpi.com The α-secretase cleavage releases a soluble N-terminal fragment called sAPPα and leaves a membrane-bound C-terminal fragment known as C83. mdpi.com Subsequently, C83 can be cleaved by γ-secretase, which results in the production of a non-toxic p3 peptide and the AICD. mdpi.com

Promoting the non-amyloidogenic pathway by enhancing α-secretase activity is a key therapeutic strategy being explored for Alzheimer's disease. researchgate.net This approach is appealing because it not only prevents the production of neurotoxic Aβ but also increases the levels of sAPPα, which has been shown to have neuroprotective and memory-enhancing properties. nih.gov The primary enzyme responsible for the α-secretase activity is ADAM10 (A Disintegrin and Metalloproteinase 10). nih.gov

alpha-Amyloid Precursor Protein Modulators

Modulators of alpha-Amyloid precursor protein (APP) processing are compounds that can influence the cleavage of APP, with a particular focus on shifting the balance from the amyloidogenic to the non-amyloidogenic pathway. This is primarily achieved by enhancing the activity of α-secretase.

Research Findings on Alpha-Secretase Modulators

Several compounds have been investigated for their ability to modulate APP processing in favor of the non-amyloidogenic pathway. These include synthetic molecules and naturally occurring compounds.

Etazolate (EHT0202) , a GABA-A receptor modulator, has been shown to stimulate the production of sAPPα in rat cortical neurons in a dose-dependent manner. nih.govnih.gov Research indicates that its neuroprotective effects against Aβ-induced toxicity are mediated by this increase in sAPPα. nih.gov

PRX-03140 , a potent 5-HT4 partial agonist, has demonstrated the ability to induce sAPPα secretion in vitro and reduce Aβ levels in vivo. nih.gov In Chinese Hamster Ovary (CHO) cells, it induced sAPPα secretion with an IC50 of 1-10 nM. nih.gov In a preclinical study using Tg2576 mice, a model for Alzheimer's disease, PRX-03140 dose-dependently reduced Aβ levels. nih.gov

| Dose (mg/kg i.p.) | Aβ Reduction (%) |

|---|---|

| 1 | 12 |

| 5 | 20 |

| 10 | 30 |

Statins , such as Atorvastatin (B1662188) , are primarily known for their cholesterol-lowering effects. However, research suggests they can also modulate APP processing. alzdiscovery.org By reducing cellular cholesterol, statins can shift APP processing from the amyloidogenic to the non-amyloidogenic pathway. alzdiscovery.org In a study using APP/PS1 transgenic mice, atorvastatin significantly attenuated the accumulation of Aβ1-42 in the hippocampus and prefrontal cortex. nih.gov Interestingly, another study using iPSC-derived neurons found that atorvastatin treatment led to a decrease in both sAPPα and sAPPβ levels. nih.gov

Resveratrol (B1683913) , a natural polyphenol found in grapes and red wine, has shown neuroprotective effects. In cultured hippocampal neurons, pretreatment with resveratrol at concentrations between 15–40 μM significantly reduced Aβ-induced cell death, with the maximum protective effect observed at 25 μM. researchgate.net

| Compound | Effective Concentration/Dose | Observed Effect |

|---|---|---|

| Etazolate (EHT0202) | 20 nM - 2 µM | Dose-dependent stimulation of sAPPα production in rat cortical neurons. |

| Resveratrol | 15 - 40 µM (maximal effect at 25 µM) | Dose-dependent reduction of Aβ-induced cell death in hippocampal neurons. |

Other compounds that have been noted to influence the non-amyloidogenic pathway include Selegiline , a monoamine oxidase inhibitor, and Acetyl-l-carnitine (B1666533) . nih.govresearchgate.net These compounds are reported to increase α-secretase activity, though detailed quantitative data on their direct impact on sAPPα and Aβ levels from the reviewed sources is limited. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

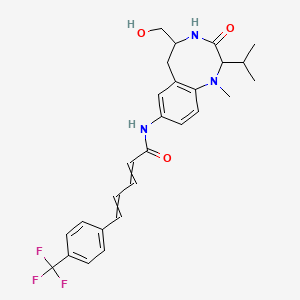

IUPAC Name |

N-[5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVEMPZUIFSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Alpha Secretase Enzymes and Their Characteristics

Identification and Classification of Alpha-Secretases

Several members of the ADAM family have been identified as having alpha-secretase activity. The most prominent of these are ADAM10, ADAM17, and to a lesser extent, ADAM9. nih.govnih.govresearchgate.net

ADAM10 is widely considered the primary and physiologically most relevant constitutive alpha-secretase, particularly in neurons. frontiersin.orgnih.gov It is responsible for the cleavage of APP in a manner that prevents the production of neurotoxic Aβ peptides. frontiersin.org This action of ADAM10 shifts the balance of APP processing towards the neuroprotective sAPPα fragment, which is involved in synaptic plasticity, learning, and memory. wikipedia.orgfrontiersin.org Overexpression of ADAM10 in animal models has been shown to increase sAPPα levels, demonstrating its robust in vivo activity. frontiersin.org Studies using primary neurons have confirmed that ADAM10 is essential for alpha-secretase cleavage of APP. nih.gov

ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), was one of the first enzymes identified with alpha-secretase activity. wikipedia.orgwikipedia.org It is involved in the processing of a wide array of cell-surface proteins, including the shedding of tumor necrosis factor-alpha (TNF-α). wikipedia.org While it can cleave APP, its role appears to be more prominent in regulated alpha-secretase activity, which can be stimulated by various signaling pathways, in contrast to the constitutive activity primarily attributed to ADAM10. wikipedia.org

ADAM9, also known as MDC9 or meltrin gamma, has also been suggested as a candidate alpha-secretase. wikipedia.orgnih.govresearchgate.net Research indicates that ADAM9 can catalyze the alpha-secretory cleavage of APP. nih.govresearchgate.net However, its precise role and contribution relative to ADAM10 and ADAM17 are still being elucidated. Some evidence suggests a more complex regulatory role for ADAM9, as its inhibition has been shown to increase the membrane activity of ADAM10, thereby enhancing alpha-secretase processing of APP. uni-muenchen.denih.gov

| Enzyme | Common Name(s) | Primary Role in APP Processing |

| ADAM10 | A Disintegrin and Metalloprotease 10 | Major physiological and constitutive alpha-secretase in neurons. frontiersin.orgnih.gov |

| ADAM17 | TACE, Tumor Necrosis Factor-α Converting Enzyme | Contributes to regulated alpha-secretase activity. wikipedia.org |

| ADAM9 | MDC9, Meltrin gamma | Putative alpha-secretase with a potential regulatory role on ADAM10. nih.govuni-muenchen.denih.gov |

Functional Redundancy and Specificity Among Alpha-Secretases

The existence of multiple enzymes with alpha-secretase activity raises questions about their functional redundancy and specificity. While initial studies where individual ADAMs were knocked out did not completely abolish sAPPα release, suggesting some level of functional overlap, more recent evidence points towards distinct roles. nih.govnih.gov

ADAM10 is now largely accepted as the essential enzyme for the constitutive alpha-secretase cleavage of APP in neurons. nih.gov However, the fact that APP shedding is not entirely eliminated in the absence of a single protease suggests that ADAM9 and ADAM17 may compensate for each other or act on APP under different cellular conditions or in response to specific stimuli. nih.govimrpress.com For instance, ADAM17 is more associated with regulated cleavage events. nih.gov The relationship between these proteases can also be indirect; for example, ADAM9 can cleave ADAM10, which may influence the amount of active ADAM10 at the cell surface. nih.govmdpi.com Therefore, while there might be a degree of redundancy, there is also emerging evidence for functional specificity among the alpha-secretases.

Substrate Diversity of Alpha-Secretases Beyond Amyloid Precursor Protein

The biological importance of alpha-secretases extends far beyond their role in APP processing. As key "sheddases," ADAM10 and ADAM17 are responsible for the cleavage and release of the extracellular domains of a vast number of transmembrane proteins, thereby modulating their activity and signaling functions. wikipedia.orgnih.gov

The substrates of these enzymes are diverse and play roles in numerous physiological processes. For example, ADAM17 is crucial for the release of the pro-inflammatory cytokine TNF-α. wikipedia.org ADAM10 is involved in the processing of various substrates that are important for brain function and development. frontiersin.org A notable example is its role in the Notch signaling pathway, which is critical for cell-fate decisions during development. wikipedia.org Both ADAM10 and ADAM17 are involved in the cleavage of Notch receptors. mdpi.com Other substrates include a variety of adhesion molecules, growth factors, and their receptors. nih.gov This broad substrate portfolio highlights the complexity of targeting these enzymes therapeutically, as altering their activity could have widespread and unintended consequences.

| Alpha-Secretase | Key Substrates (besides APP) | Associated Biological Processes |

| ADAM10 | Notch receptors, various adhesion molecules and cytokines. wikipedia.orgnih.gov | Neuronal development, synaptic function, cell signaling. wikipedia.orgfrontiersin.org |

| ADAM17 | Tumor Necrosis Factor-alpha (TNF-α), L-selectin, EGFR ligands. wikipedia.org | Inflammation, cell adhesion, growth factor signaling. wikipedia.org |

| ADAM9 | Potential role in shedding of other membrane proteins. nih.gov | Cell adhesion, cell-cell interaction. |

Mechanisms of Alpha Amyloid Precursor Protein Modulator Action

Transcriptional and Translational Regulation of Alpha-Secretase Expression

The expression of α-secretase, predominantly ADAM10, is tightly controlled through a variety of genetic and epigenetic mechanisms. frontiersin.org This regulation allows cells to adjust the levels of the enzyme in response to various physiological and environmental cues.

The human gene for ADAM10 is located on chromosome 15 and spans approximately 160 kilobases (kb). frontiersin.org The core promoter of the human ADAM10 gene has been identified as the region between nucleotides -508 to -300 upstream of the translation start site. frontiersin.orgmdpi.com A key characteristic of this promoter is the absence of a canonical TATA box. frontiersin.org Instead, it is rich in GC content, with the first 600 base pairs upstream of the start codon having a GC content of 67% and containing predicted CpG islands, suggesting a role for DNA methylation in its regulation. frontiersin.org This promoter region contains several functional binding sites for common transcription factors, including Specificity protein 1 (Sp1) and Upstream stimulatory factor (USF), which are crucial for initiating gene transcription. frontiersin.org

The transcriptional activity of the ADAM10 promoter is influenced by a diverse array of extracellular signals and the transcription factors they activate.

Extracellular Ligands:

Retinoic Acid (RA): All-trans retinoic acid (atRA) is a well-documented inducer of ADAM10 promoter activity. researchgate.netnih.gov Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.com

Melatonin: This hormone has been shown to increase ADAM10 levels in neuronal cells through a G protein-coupled receptor-induced Protein Kinase C (PKC)/Extracellular signal-regulated kinase (Erk) activation pathway. frontiersin.org

Epidermal Growth Factor (EGF): EGF signaling can lead to the upregulation of both ADAM10 mRNA and protein. frontiersin.org

Neuropeptides: The neuropeptide PACAP (Pituitary adenylate cyclase-activating polypeptide) can upregulate the α-secretase pathway by activating the PAC1 receptor. nih.govwikipedia.org

Natural Compounds: Certain natural products, such as curcumin (B1669340) and ginsenoside Rg1, have been shown to enhance ADAM10 protein expression and sAPPα secretion. mdpi.commdpi.com The neuroprotective catechin (B1668976) (-)-epigallocatechin-3-gallate (EGCG) has also been shown to activate ADAM10. nih.gov

Transcription Factors: A variety of transcription factors have been identified that bind to the ADAM10 promoter and modulate its expression.

| Transcription Factor | Effect on ADAM10 Expression | Mechanism of Action | Reference |

|---|---|---|---|

| RAR/RXR | Activation | Heterodimer binds to RXR sites in the promoter in the presence of retinoic acid. | researchgate.netnih.gov |

| SIRT1 | Activation | An NAD+-dependent deacetylase that co-activates the retinoic acid receptor, leading to increased ADAM10 expression. | frontiersin.orgmdpi.com |

| X-box binding protein (XBP)-1 | Activation | Activated by the endoplasmic reticulum (ER) stress sensor IRE1-α, it positively regulates ADAM10 in neuronal cells. | mdpi.comnih.gov |

| PPARα | Activation | Interacts with RXR to form a heterodimer that binds to RARs, activating ADAM10 transcription. | mdpi.com |

| SOX-2 | Activation | Induces both the catalytic activity and immunoreactivity of ADAM10 through transcriptional stimulation. | mdpi.com |

| PAX2 | Activation | Acts directly on the promoter region (specifically nucleotides 313 to 321) to increase transcription. | nih.gov |

| Tcf/Lef-family | Activation | Interacts with beta-catenin as part of the Wnt signaling pathway to increase ADAM10 protein levels. | frontiersin.org |

Beyond transcriptional control, the expression of ADAM10 is also regulated at the translational level through its mRNA's untranslated regions (UTRs). The 5'UTR of ADAM10 mRNA contains a stable G-quadruplex structure, which acts as a translational repressor, inhibiting the synthesis of the ADAM10 protein. frontiersin.orgresearchgate.net

This translational suppression can be modulated by RNA-binding proteins (RBPs). For instance, the Fragile X mental retardation protein (FMRP) can stabilize the G-quadruplex structure, potentially perturbing translation initiation. frontiersin.org Conversely, the neuronal ELAV protein (nELAV) has been shown to bind to the ADAM10 mRNA, which may influence its translation and subsequent APP processing. frontiersin.org Furthermore, microRNAs (miRNAs), which are small non-coding RNA molecules, can bind to the 3'UTR of the ADAM10 mRNA to inhibit its translation, adding another layer of post-transcriptional control. mdpi.com

Post-Translational Modification and Activation of Alpha-Secretases

After the ADAM10 protein is synthesized, it undergoes several crucial post-translational modifications and regulatory steps to become a fully functional enzyme. frontiersin.org This regulation ensures that the protease is active at the correct time and location within the cell.

ADAM10 is initially synthesized as an inactive zymogen, or proenzyme. frontiersin.orgnih.gov A key step in its activation is the proteolytic removal of its N-terminal prodomain, which sterically inhibits the catalytic site. frontiersin.orgmdpi.com This maturation process occurs as the protein transits through the secretory pathway. frontiersin.org

The cleavage of the prodomain is carried out by proprotein convertases, such as furin and PC7, and takes place either in the trans-Golgi network or at the plasma membrane. nih.govmdpi.comnih.gov Once the prodomain is removed, the enzyme becomes catalytically active. nih.gov

The maturation and activity of ADAM10 are also influenced by its interaction with other proteins.

| Protein/Protein Family | Role in ADAM10 Maturation/Processing | Reference |

|---|---|---|

| Proprotein Convertases (e.g., Furin, PC7) | Cleave and remove the inhibitory prodomain, leading to enzyme activation. | nih.govmdpi.comnih.gov |

| Tetraspanins (e.g., Tspan12, Tspan15) | Bind to ADAM10 and promote its maturation and enzymatic activity. | frontiersin.org |

| ADAM9 and ADAM15 | Can act as sheddases for ADAM10 itself, releasing its ectodomain. | mdpi.comnih.gov |

| γ-Secretase | Can cleave the remaining transmembrane fragment of ADAM10 after ectodomain shedding, releasing its intracellular domain (ICD). | mdpi.comnih.gov |

The catalytic activity of mature ADAM10 at the cell surface is not constant but is dynamically regulated by various intracellular signaling cascades. nih.gov The stimulation of these pathways can rapidly increase α-secretase cleavage of APP. nih.gov

Key signaling pathways involved include:

Protein Kinase C (PKC): Direct activation of PKC is a well-established mechanism for stimulating α-secretase activity. wikipedia.orgnih.gov This is considered a major hub for the regulated, as opposed to constitutive, cleavage of APP. wikipedia.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade is another central signaling hub that positively regulates α-secretase processing of APP. nih.govnih.gov

Phospholipase C (PLC) and Phosphatidylinositol 3-Kinase (PI3K): These pathways are also known to enhance α-secretase activity. nih.govmdpi.com

G Protein-Coupled Receptors (GPCRs): The stimulation of various GPCRs, such as muscarinic acetylcholine (B1216132) receptors and PAC1 receptors, can lead to the activation of downstream kinases like PKC and MAPK, subsequently increasing α-secretase activity. nih.govnih.gov

These signaling pathways provide a mechanism for cells to rapidly modulate APP processing in response to extracellular stimuli, shifting the balance from the amyloidogenic to the non-amyloidogenic pathway. nih.gov

Involvement of Cellular Signaling Cascades

Protein Kinase C (PKC) Pathway Activation

The Protein Kinase C (PKC) signaling pathway is a central regulator of APP metabolism. nih.gov Activation of PKC has been consistently shown to enhance the α-secretase processing of APP, leading to an increased release of the soluble N-terminal domain of APP (sAPPα). nih.govpnas.org This soluble fragment is recognized for its neuroprotective and neurotrophic properties. nih.gov The stimulation of α-secretase activity by PKC can be achieved both directly and through receptor-mediated mechanisms. nih.govnih.gov

For instance, compounds like phorbol (B1677699) esters, which directly activate PKC, have been demonstrated to significantly increase the secretion of sAPPα. pnas.orgnih.gov While phorbol esters themselves are not therapeutically viable due to their tumor-promoting properties, novel PKC activators such as bryostatin (B1237437) 1 and benzolactam have shown similar efficacy in preclinical models. pnas.org Bryostatin 1, at subnanomolar concentrations, dramatically enhances sAPPα secretion in fibroblasts from Alzheimer's disease patients and has been effective in reducing brain Aβ levels in transgenic mouse models. pnas.org

The mechanism underlying PKC-mediated enhancement of α-secretase activity is thought to involve the accelerated budding of vesicles from the trans-Golgi network. nih.gov This process redistributes APP from the trans-Golgi network to cellular compartments where it is more likely to be cleaved by α-secretase. nih.gov There are two distinct types of α-secretase activity: a constitutive activity at the cell surface and a regulated activity that occurs predominantly in the Golgi apparatus and is dependent on PKC activation. wikipedia.org This regulated activity in the Golgi is believed to directly compete with the β-secretase pathway for access to APP. wikipedia.org

| PKC Activator | Model System | Observed Effect on APP Processing | Reference |

| Phorbol esters (PMA, PDBu) | Human primary neurons, various cell lines | 3 to 5-fold increase in sAPP release. nih.gov | pnas.orgnih.gov |

| Bryostatin 1 | Fibroblasts from AD patients, AD transgenic mice | Dramatically enhances sAPPα secretion; reduces brain Aβ40 and Aβ42. pnas.org | pnas.org |

| Benzolactam (BL) | APP[V717I] transgenic mice | Significantly increased sAPPα and reduced Aβ40 in the brain. pnas.org | pnas.org |

G Protein-Coupled Receptor (GPCR) Signaling Pathways

G Protein-Coupled Receptors (GPCRs) play a significant role in modulating APP processing, often leading to the stimulation of the non-amyloidogenic pathway. nih.govmdpi.com The activation of various GPCRs, including muscarinic and metabotropic glutamate (B1630785) receptors, can increase the release of sAPPα. nih.goveuropeanreview.org This effect is frequently mediated through the activation of downstream signaling cascades, prominently featuring the PKC pathway. nih.gov For example, agonists for M1 muscarinic acetylcholine receptors are known to stimulate α-secretase processing. nih.gov

Interestingly, APP itself may function as an unconventional GPCR. nih.gov Evidence suggests that the full-length APP can directly bind to and regulate the heterotrimeric G protein Go. nih.govbiorxiv.org A specific 20-amino acid motif within the cytoplasmic region of APP has been identified as a potential G protein-interacting domain that binds to the α-subunit of Go (Gαo). nih.gov This interaction suggests a direct role for APP in cellular signaling, which could influence its own processing. The activation of this APP-Go signaling pathway by Aβ assemblies has been shown to drive the intracellular redistribution and enhanced interaction of APP and BACE1, thereby increasing amyloidogenic processing in a feed-forward mechanism. biorxiv.org

Calcium Ion (Ca2+) Dependent Mechanisms

Intracellular calcium ion (Ca2+) homeostasis is intricately linked to the processing of APP. nih.gov Multiple lines of evidence suggest that deregulation of Ca2+ signaling is a feature of Alzheimer's disease and can influence whether APP is processed via the amyloidogenic or non-amyloidogenic pathway. nih.govnih.gov An increase in intracellular Ca2+ levels can trigger the formation of Aβ. nih.gov Conversely, elevated intracellular Ca2+ can also promote the non-amyloidogenic pathway.

Studies have shown that increasing intracellular Ca2+ levels through store-operated Ca2+ entry can lead to an increase in sAPPα secretion. nih.gov In cells expressing the Swedish mutation of APP (APPswe), a greater elevation in intracellular Ca2+ was correlated with a larger increase in sAPPα secretion. nih.gov However, in cells expressing wild-type APP, the same manipulation did not produce a significant change in sAPPα release, suggesting that the effect of calcium may depend on the specific form of APP and the extent to which it is subjected to different processing pathways. nih.gov The neuroprotective fragment sAPPα itself can modulate calcium influx by activating K+ channels, which leads to membrane hyperpolarization and a subsequent reduction in Ca2+ entry. nih.gov

Tyrosine Kinase (TK) Signaling

The regulation of α-secretase activity is also influenced by Tyrosine Kinase (TK) signaling pathways. While the specific mechanisms are less detailed compared to the PKC pathway, TK signaling is recognized as a component of the complex network that controls the non-amyloidogenic processing of APP. europeanreview.org The activation of TKs can contribute to the stimulation of sAPPα generation. europeanreview.org This suggests that pharmacological activators of TKs could be potential candidates for therapeutic strategies aimed at promoting the α-secretase pathway. europeanreview.org Further research is needed to fully elucidate the specific tyrosine kinases involved and their downstream targets that directly impact the activity or localization of α-secretases like ADAM10.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of APP processing. nih.govfrontiersin.org Specifically, the MAPK/extracellular signal-regulated kinase (ERK) pathway has been reported to be activated in response to sAPPα. nih.govotago.ac.nz This suggests a feedback loop where the product of α-secretase cleavage can, in turn, activate signaling pathways associated with cell proliferation, differentiation, and survival. nih.govwikipedia.org

Activation of the MAPK pathway is implicated in the regulation of α-secretase activity itself. nih.govnih.gov Studies have shown that the release of sAPPα can be blocked by inhibitors of the ERK pathway, such as PD98059, highlighting the importance of this cascade in promoting non-amyloidogenic processing. nih.gov The neurotrophic and neuroprotective actions of sAPPα are mediated, at least in part, through the activation of both the PI3K-Akt pathway and the p42/p44 MAP kinases (ERK1/ERK2). nih.gov This dual activation underscores the role of MAPK signaling in mediating the beneficial effects of α-secretase activity. nih.gov

Modulation by Cellular Membrane Environment and Lipid Composition

The processing of APP is profoundly influenced by the biophysical properties of the cellular membrane, as both APP and its processing enzymes (α-, β-, and γ-secretases) are integral membrane proteins. nih.gov The local lipid environment, including membrane fluidity and lipid composition, can directly affect the activity and interaction of these proteins. nih.govresearchgate.net Changes in membrane lipid composition can alter membrane viscosity, which in turn controls the lateral diffusion and organization of membrane-associated proteins. frontiersin.org For example, γ-secretase activity has been shown to be modulated by membrane thickness. nih.gov

Role of Lipid Rafts in Alpha-Secretase Activity

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and saturated phospholipids. nih.govresearchgate.net These domains are more ordered and less fluid than the surrounding bilayer and serve as platforms for protein trafficking and signal transduction. researchgate.netnih.gov There is substantial evidence suggesting that the amyloidogenic processing of APP is facilitated within lipid rafts. tandfonline.combenthamopen.com Both β-secretase (BACE1) and the γ-secretase complex are thought to be preferentially localized in these cholesterol-rich domains, which promotes their interaction with APP. nih.govnih.gov

In contrast, the non-amyloidogenic pathway, mediated by α-secretase, is believed to occur predominantly in the more fluid, non-raft regions of the cell membrane. nih.govtandfonline.comnih.gov The primary α-secretase, ADAM10, is generally not associated with lipid rafts. nih.gov Consequently, the distribution of APP between raft and non-raft domains is a critical determinant of its proteolytic fate.

The cholesterol content of the membrane plays a pivotal role in this process. High levels of cholesterol favor the formation and stability of lipid rafts, thereby promoting the amyloidogenic pathway. tandfonline.comnih.gov Conversely, depletion of cellular cholesterol has been shown to stimulate the non-amyloidogenic pathway. tandfonline.comnih.gov Reducing cholesterol levels can disrupt the integrity of lipid rafts, leading to a potential relocation of ADAM10 and an increased association with APP outside of these domains. tandfonline.comnih.gov This shift results in enhanced α-secretase cleavage and increased production of the neuroprotective sAPPα fragment. tandfonline.compnas.org

| Membrane Component | Effect on α-Secretase Activity | Proposed Mechanism | Reference |

| Cholesterol | Depletion increases α-secretase activity | Disrupts lipid rafts, increasing membrane fluidity and APP/α-secretase interaction in non-raft domains. nih.govpnas.org | tandfonline.comnih.govnih.govpnas.org |

| Sphingolipids | Lowering levels elevates α-secretase cleavage | May alter raft integrity or directly influence enzyme/substrate conformation. nih.gov | nih.gov |

Influence of Cholesterol and Sphingolipid Metabolism

The processing of amyloid precursor protein (APP) is intricately linked to the lipid environment of the cell membrane, particularly the metabolism of cholesterol and sphingolipids. These lipids are not merely structural components but are active participants in the signaling pathways that determine whether APP undergoes amyloidogenic or non-amyloidogenic cleavage.

Cholesterol's role in APP processing is complex and appears to be concentration-dependent. Elevated cholesterol levels have been shown to modulate the activity of transmembrane proteins, and this includes the secretases responsible for APP cleavage. nih.gov Studies have demonstrated that high levels of cholesterol in the plasma membrane can promote the clustering of APP, beta-secretase (BACE1), and gamma-secretase within specialized membrane microdomains known as lipid rafts. researchgate.netresearchgate.net These cholesterol- and sphingolipid-enriched domains are thought to be the primary sites of amyloidogenic APP processing, leading to the generation of amyloid-beta (Aβ) peptides. nih.govnih.gov Conversely, lowering cholesterol levels has been suggested to favor the non-amyloidogenic pathway. researchgate.net Depletion of cellular cholesterol can lead to an increase in non-amyloidogenic processing by α-secretase. nih.gov One proposed mechanism is that reduced cholesterol increases membrane fluidity, which may enhance the interaction between APP and α-secretase. pnas.orgnih.gov Some studies, however, have shown that cholesterol can directly inhibit α-secretase activity. nih.gov For instance, adding cholesterol to cultured cells has been observed to reduce the levels of soluble APPα (sAPPα), the product of α-secretase cleavage. nih.gov

Sphingolipid metabolism is also a critical regulator of APP processing. Sphingolipids, together with cholesterol, are key components of lipid rafts. nih.gov An increase in the sphingolipid content, along with cholesterol, in proteoliposomes containing γ-secretase has been shown to increase enzyme activity. nih.gov Ceramide, a central molecule in sphingolipid metabolism, has been shown to regulate Aβ generation by stabilizing BACE1. mdpi.com Perturbations in sphingomyelin (B164518) metabolism are considered a pivotal event in neuronal dysfunction. nih.gov Dysfunctional sphingolipid metabolism can disrupt protein-lipid interactions and perturb the trafficking of proteins and lipids, thereby dysregulating cellular signaling events. nih.gov The non-amyloidogenic α-cleavage of APP is believed to occur outside of these lipid raft domains, where the primary α-secretase in the brain, ADAM10, is predominantly located. nih.gov Therefore, alterations in sphingolipid metabolism that affect the integrity and distribution of lipid rafts can shift the balance between the amyloidogenic and non-amyloidogenic pathways.

| Lipid Component | Influence on α-Secretase Pathway | Proposed Mechanism |

| Cholesterol | Modulatory (often inhibitory at high levels) | Promotes clustering of APP and β/γ-secretases in lipid rafts, away from α-secretase. researchgate.netresearchgate.net May decrease membrane fluidity, impeding substrate-enzyme interaction. nih.govpnas.org |

| Sphingolipids | Indirectly inhibitory | As key components of lipid rafts, they contribute to the segregation of amyloidogenic machinery from α-secretase. nih.govnih.gov |

| Ceramide | Inhibitory | Can stabilize BACE1, favoring the amyloidogenic pathway. mdpi.com |

Direct Allosteric or Substrate-Specific Activation of Alpha-Secretases

A promising therapeutic strategy for modulating APP processing is the direct activation of α-secretases, primarily members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM10 and ADAM17. frontiersin.orgmdpi.com Broadly activating these enzymes, however, carries the risk of off-target effects, as they cleave a wide range of other cell surface proteins. frontiersin.org This has led to a focus on developing allosteric or substrate-specific activators that selectively enhance the cleavage of APP.

Allosteric modulators function by binding to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity or its affinity for a specific substrate. patsnap.com This approach can offer greater specificity than compounds that target the highly conserved active site.

Substrate-specific activation is a particularly attractive concept. This involves compounds that enhance the interaction between the α-secretase and APP, thereby promoting its cleavage without necessarily increasing the enzyme's general proteolytic activity against other substrates. nih.gov An example of a compound investigated for such properties is 7-deoxy-trans-dihydronarciclasine (B1214033) (E144). nih.gov Studies have shown that E144 can directly activate ADAM10 and ADAM17 in a substrate-specific manner. nih.gov Lineweaver-Burk plot analysis revealed that E144 enhances the affinity of these enzymes for their substrate. nih.gov Immunoprecipitation analysis further confirmed that E144 increases the interaction between APP and both ADAM10 and ADAM17. nih.gov This leads to an increase in the production of the neuroprotective sAPPα fragment and a corresponding decrease in the products of the amyloidogenic pathway. mdpi.comnih.gov The development of such substrate-specific activators is a key goal in the field to avoid the potential side effects of global ADAM enzyme activation, which has been linked to the promotion of tumorigenesis and inflammation. mdpi.com

| Compound/Modulator Class | Mechanism of Action | Target Enzyme(s) | Effect on APP Processing |

| Allosteric Activators | Bind to a non-active site, inducing a conformational change that enhances catalytic activity. patsnap.com | ADAM10, ADAM17 | Increased sAPPα production. |

| Substrate-Specific Activators | Enhance the affinity of the enzyme specifically for APP. nih.gov | ADAM10, ADAM17 | Increased sAPPα production, decreased Aβ production. nih.gov |

| 7-deoxy-trans-dihydronarciclasine (E144) | Increases the interaction between ADAM10/17 and APP. nih.gov | ADAM10, ADAM17 | Promotes non-amyloidogenic processing. nih.gov |

Interplay with Intracellular Trafficking of Amyloid Precursor Protein and Alpha-Secretases

The subcellular localization of APP and the secretases that process it is a critical determinant of which cleavage pathway predominates. nih.govnih.gov The amyloidogenic and non-amyloidogenic pathways are, to a large extent, spatially segregated within the cell. nih.gov Therefore, alpha-amyloid precursor protein modulators can exert their effects by influencing the intracellular trafficking of APP and α-secretases to compartments that favor their interaction.

Non-amyloidogenic processing by α-secretase occurs predominantly at the cell surface and in the trans-Golgi network (TGN). nih.govnih.gov In contrast, the amyloidogenic pathway, initiated by BACE1, is most active in acidic intracellular compartments such as endosomes. nih.govnih.gov APP is synthesized in the endoplasmic reticulum and transported through the Golgi apparatus to the cell surface. portlandpress.com From the plasma membrane, APP can be rapidly internalized into endosomes. nih.gov It is within these endocytic compartments that APP is most likely to encounter BACE1, leading to the production of Aβ. nih.gov

Modulators that promote the retention of APP at the cell surface or enhance its trafficking to the TGN can increase the likelihood of its cleavage by α-secretase. nih.gov Protein kinase C (PKC) activation, for example, is known to stimulate α-secretase activity, in part by promoting the trafficking of APP and potentially α-secretases to the cell surface. nih.govuni-muenchen.de Conversely, modulators that inhibit the endocytosis of APP can also shift the balance towards the non-amyloidogenic pathway.

The trafficking of the α-secretases themselves is also a key regulatory point. The proper spatial and temporal localization of both APP and α-secretase is essential for efficient cleavage. uni-muenchen.de For instance, the interaction of ADAM10 with the scaffolding protein SAP97 has been shown to be required for its localization and enzymatic activity at postsynaptic membranes. unimi.it Modulators that influence these protein-protein interactions could therefore alter the subcellular distribution of ADAM10 and its access to APP. By directing both APP and α-secretases to the same subcellular compartments, these modulators can effectively enhance non-amyloidogenic processing and reduce the generation of Aβ. nih.gov

| Cellular Compartment | Predominant APP Processing Pathway | Key Enzymes Present |

| Cell Surface | Non-amyloidogenic nih.govnih.gov | α-Secretase (ADAM10) nih.gov |

| Trans-Golgi Network (TGN) | Both, with significant α-secretase activity nih.govnih.gov | α-Secretase, BACE1 nih.gov |

| Endosomes | Amyloidogenic nih.govnih.gov | BACE1, γ-Secretase nih.gov |

Biological Consequences of Alpha Amyloid Precursor Protein Modulation

Impact on Amyloid-Beta Peptide Generation and Secretion

The primary consequence of enhancing α-secretase activity is the diversion of APP processing away from the pathway that generates Amyloid-beta (Aβ) peptides, the primary component of amyloid plaques found in Alzheimer's disease. mdpi.com

Shifting Amyloid Precursor Protein Processing Towards Non-Amyloidogenic Pathway

Amyloid Precursor Protein can undergo proteolytic processing by two main pathways: the amyloidogenic pathway and the non-amyloidogenic pathway. patsnap.comresearchgate.net In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase, which results in the production of Aβ peptides of various lengths. frontiersin.orgmdpi.com These peptides, particularly Aβ42, are prone to aggregation and are considered central to the pathology of Alzheimer's disease. frontiersin.orgyoutube.com

Conversely, the non-amyloidogenic pathway is initiated by α-secretase. patsnap.com This enzyme cleaves APP within the Aβ domain itself, a critical step that precludes the formation of the full-length Aβ peptide. nih.gov This cleavage releases a large, soluble ectodomain known as soluble APPα (sAPPα) and leaves a C-terminal fragment (C83) in the membrane. nih.gov Subsequent cleavage of C83 by γ-secretase produces a smaller, non-toxic peptide called p3. nih.gov Modulators that stimulate α-secretase activity, such as members of the ADAM (a disintegrin and metalloproteinase) family like ADAM10, effectively shift the balance of APP processing towards this beneficial, non-amyloidogenic route. nih.govnih.govmdpi.com This shift competitively inhibits the amyloidogenic pathway, as the APP substrate is diverted away from β-secretase. europeanreview.org

Reduction in Amyloid-Beta Levels and Oligomer Formation

A direct outcome of promoting the non-amyloidogenic pathway is a significant reduction in the generation of Aβ peptides. frontiersin.org By enhancing the cleavage of APP by α-secretase, modulators decrease the substrate available for BACE1, thereby lowering the production of both Aβ40 and Aβ42. nih.gov Studies using small molecules that enhance α-secretase activity have demonstrated a reduction in Aβ accumulation in animal models of Alzheimer's disease. frontiersin.org Similarly, inhibiting the dimerization of APP has been shown to lower sAPPβ and consequently reduce Aβ levels, suggesting an alternative modulation strategy. nih.gov The reduction in monomeric Aβ levels subsequently leads to a decrease in the formation of soluble Aβ oligomers, which are considered the most toxic species, and prevents their aggregation into insoluble amyloid plaques. frontiersin.orgnih.gov

Generation and Functional Role of Soluble Amyloid Precursor Protein Alpha (sAPPα)

Neurotrophic and Neuroprotective Properties of sAPPα

Extensive research has established sAPPα as a potent neurotrophic and neuroprotective agent. nih.govaginganddisease.org It has been shown to support the long-term survival of cultured neurons and protect them against a variety of insults, including glutamate (B1630785) excitotoxicity, hypoglycemic damage, and oxidative stress. nih.govaginganddisease.org The neuroprotective activity of sAPPα has been linked to its ability to modulate neuronal excitability by inhibiting calcium influx through the activation of potassium channels. nih.gov

Furthermore, sAPPα promotes structural plasticity by enhancing neurite outgrowth and synaptogenesis, the formation of new synapses. nih.govaginganddisease.org This growth-promoting property contributes to the maintenance and repair of neural circuits.

| Property | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Protects neurons against glutamate neurotoxicity, hypoglycemia, and oxidative injury. | nih.govaginganddisease.org |

| Neuronal Survival | Enhances the long-term survival of cultured cortical neurons. | nih.govaginganddisease.org |

| Neurite Outgrowth | Stimulates the extension of neurites from neurons. | nih.govfrontiersin.org |

| Synaptogenesis | Promotes the formation of new synapses. | nih.govaginganddisease.org |

| Adult Neurogenesis | Acts as a growth factor for neuronal progenitor cells. | aginganddisease.org |

sAPPα as a Stimulator of Protein Synthesis and Gene Expression

The beneficial effects of sAPPα are mediated, in part, by its ability to influence protein synthesis and gene expression. frontiersin.org Studies have shown that sAPPα enhances synaptodendritic protein synthesis, a process critical for synaptic plasticity and memory formation. frontiersin.orgresearchgate.net For instance, sAPPα specifically upregulates the synthesis of the immediate early gene Arc, a protein essential for consolidating long-term memory. frontiersin.orgnih.govnih.gov This regulation of Arc occurs at both the transcriptional and translational levels. nih.gov

In addition to specific proteins, sAPPα has widespread effects on the transcriptome and proteome of neurons. frontiersin.org It regulates the expression of genes involved in neuroprotection, learning, and memory. nih.gov For example, sAPPα has been shown to upregulate neuroprotective genes and influence the expression of proteins related to synaptogenesis, neurotransmitters, and cytoskeletal structure. frontiersin.org

| Molecular Target | Effect of sAPPα | Functional Relevance | Reference |

|---|---|---|---|

| Arc Protein | Increases mRNA and protein levels in somata and dendrites. | Synaptic plasticity, memory consolidation. | nih.govnih.gov |

| GluA1-containing AMPARs | Enhances synthesis and cell-surface expression. | Synaptic plasticity, LTP. | nih.gov |

| Zif268 mRNA | Promotes an increase in expression. | Neuronal plasticity. | frontiersin.org |

| IGF2 | Regulates expression in neuroblastoma cells and hippocampal neurons. | Growth, development, neuroprotection. | frontiersin.org |

| General Protein Synthesis | Stimulates synaptodendritic protein synthesis. | LTP, memory formation. | frontiersin.orgfrontiersin.org |

Effects of sAPPα on Long-Term Potentiation (LTP) and Memory-Related Processes

Consistent with its roles in promoting synaptic health and plasticity, sAPPα has a significant impact on long-term potentiation (LTP), a cellular mechanism widely considered to be the basis of learning and memory. researchgate.netresearchgate.net Research has demonstrated that sAPPα can enhance hippocampal LTP. nih.gov In aged animals where LTP is typically impaired, exogenous administration of sAPPα can rescue this deficit. otago.ac.nz

This enhancement of LTP is linked to sAPPα's ability to promote the synthesis and trafficking of specific glutamate receptors, such as Ca2+-permeable AMPA receptors, which are critical for the expression of LTP. nih.gov By facilitating these processes, sAPPα strengthens synaptic connections in response to activity.

The positive effects of sAPPα on LTP translate to improvements in memory-related processes. otago.ac.nz Studies in various animal models have shown that increasing sAPPα levels can enhance learning and memory. frontiersin.orgotago.ac.nz For instance, intrahippocampal injections of sAPPα have been found to significantly enhance performance in spatial memory tasks in aged rats. otago.ac.nz This body of evidence underscores the crucial role of sAPPα in maintaining the synaptic plasticity necessary for cognitive function. mdpi.com

Modulation of Key Signaling Pathways by sAPPα (e.g., GSK3β, PI3K)

The soluble amyloid precursor protein alpha (sAPPα), a product of the non-amyloidogenic processing of the amyloid precursor protein (APP), is recognized for its neuroprotective and neurotrophic functions. These effects are mediated, in part, through its ability to modulate several key intracellular signaling pathways, including the Glycogen Synthase Kinase-3 beta (GSK3β) and Phosphatidylinositol 3-kinase (PI3K) pathways. nih.govresearchgate.net

Activation of the PI3K/Akt pathway is one of the mechanisms underlying the neuroprotective effects of sAPPα. researchgate.netnih.gov Studies have shown that sAPPα treatment can lead to the activation of Akt, a serine/threonine kinase that plays a central role in cell survival and proliferation. researchgate.netresearchgate.net For instance, in SH-SY5Y neuroblastoma cells, exposure to sAPPα resulted in an increased phosphorylation of Akt at Ser473, indicating its activation. researchgate.net This pathway is crucial for mediating cell survival and has been implicated in the beneficial effects of sAPPα against cellular stress. researchgate.netresearchgate.net

In addition to the PI3K/Akt pathway, sAPPα also modulates the GSK3β signaling pathway. nih.govtechnologynetworks.com GSK3β is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein. researchgate.nettechnologynetworks.com Research has demonstrated that sAPPα can inhibit the activity of GSK3β. technologynetworks.comnih.gov This inhibition is achieved by increasing the inhibitory phosphorylation of GSK3β at the Ser9 residue. researchgate.nettechnologynetworks.com Studies using primary neurons and various cell lines have shown that treatment with sAPPα leads to reduced GSK3β activity and, consequently, decreased tau phosphorylation. technologynetworks.comnih.gov In animal models of Alzheimer's disease, mice overexpressing human sAPPα exhibited lower GSK3β activity and reduced tau phosphorylation compared to control animals. technologynetworks.com This modulation of GSK3β by sAPPα highlights a direct link between APP processing and tau pathology. technologynetworks.comnih.gov

| Signaling Pathway | Key Protein | Effect of sAPPα | Observed Outcome | References |

|---|---|---|---|---|

| PI3K/Akt | Akt | Increases phosphorylation (activation) | Promotion of cell survival | researchgate.netresearchgate.net |

| GSK3β | GSK3β | Increases inhibitory phosphorylation (inactivation) | Reduced tau protein phosphorylation | nih.govresearchgate.nettechnologynetworks.comnih.gov |

Interaction of sAPPα with Beta-site Amyloid Precursor Protein Converting Enzyme 1 (BACE1)

Beyond its role in modulating signaling pathways, sAPPα directly participates in the regulation of APP processing through its interaction with the beta-site amyloid precursor protein converting enzyme 1 (BACE1). technologynetworks.comnih.gov BACE1 is the β-secretase enzyme that initiates the amyloidogenic pathway by cleaving APP to produce the C99 fragment, a precursor to the amyloid-beta (Aβ) peptide. technologynetworks.comnih.gov

Multiple studies have provided evidence that sAPPα can act as an endogenous inhibitor of BACE1 activity. nih.govnih.govresearchgate.net It has been shown that sAPPα can directly associate with BACE1, thereby modulating its enzymatic activity. technologynetworks.comnih.gov This interaction is significant as it represents a negative feedback loop in APP processing; the product of the non-amyloidogenic pathway (sAPPα) inhibits the key enzyme of the competing amyloidogenic pathway. researchgate.net This inhibitory action reduces the generation of Aβ. nih.govnih.gov

The specific nature of this interaction has been investigated, with findings suggesting that a short peptide sequence within sAPPα can bind to BACE1 at its action site with APP. nih.gov This binding competitively inhibits the cleavage of APP by BACE1. nih.gov The consequence of this inhibition is a shift in APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway, leading to a decrease in Aβ production and an increase in the generation of more sAPPα. jneurosci.org This autoregulation underscores the central role of sAPPα in maintaining a balance between the two APP processing pathways. technologynetworks.com

| Finding | Model System | Conclusion | References |

|---|---|---|---|

| sAPPα directly associates with BACE1. | Cell cultures and mouse models of AD | sAPPα functions as a direct inhibitor of BACE1, reducing Aβ generation. | technologynetworks.comnih.gov |

| sAPPα acts as a potent β-secretase 1 allosteric inhibitor. | In vitro studies | sAPPα regulates APP processing and decreases Aβ production through allosteric inhibition. | researchgate.net |

| A short peptide from sAPPα binds to the BACE1-APP action site. | In vivo and in vitro models | This peptide significantly reduces Aβ production and attenuates AD-like pathology. | nih.gov |

| BACE1 inhibition diverts APP into the α-secretase pathway. | Nonhuman primates | Pharmacological BACE inhibition leads to an increase in CSF sAPPα levels, supporting the shunting of APP to the α-secretase pathway. | jneurosci.org |

Formation and Significance of p3 Peptides and Amyloid Precursor Protein Intracellular Domain (AICD)

The non-amyloidogenic processing of APP results in the generation of several fragments, including the p3 peptides and the APP intracellular domain (AICD), both of which have distinct formation pathways and biological significance. nih.govcnrs.fr

The p3 peptide is formed through the sequential cleavage of APP by α-secretase and then γ-secretase. wikipedia.org α-secretase first cleaves APP within the Aβ domain, precluding the formation of the full-length Aβ peptide and releasing the sAPPα ectodomain. core.ac.uk This leaves a membrane-bound C-terminal fragment known as C83. Subsequent cleavage of C83 by the γ-secretase complex releases the p3 peptide into the extracellular space and the AICD into the cytoplasm. nih.govcnrs.fr The p3 peptide typically corresponds to residues 17-40 or 17-42 of the Aβ sequence. wikipedia.orgnih.gov

The significance of the p3 peptide has been a subject of considerable debate. nih.gov Initially termed "non-amyloidogenic," this pathway was considered benign or even neuroprotective. nih.govnih.gov However, p3 is found in the diffuse plaques of Alzheimer's disease and Down's Syndrome brains. wikipedia.org Some studies suggest that due to its hydrophobic nature, p3 can aggregate and may even form fibrils, though typically not stable oligomeric forms like Aβ. wikipedia.orgnih.gov There are conflicting reports on its cytotoxicity, with some research indicating it can induce neuronal apoptosis, while other studies find it to be non-toxic. wikipedia.orgnih.gov The lack of the N-terminal region of Aβ seems to alter its aggregation properties, making it less prone to form the soluble oligomers considered to be the most neurotoxic species. wikipedia.orgnih.gov

| Feature | p3 Peptide | Amyloid Precursor Protein Intracellular Domain (AICD) |

|---|---|---|

| Formation | Sequential cleavage of APP by α-secretase and γ-secretase. wikipedia.org | γ-secretase cleavage of C-terminal fragments (C83 or C99). cnrs.fr |

| Cellular Location | Secreted into the extracellular space. core.ac.uk | Released into the cytoplasm; can translocate to the nucleus. nih.gov |

| Proposed Significance | Debated: Found in diffuse plaques, can aggregate but forms unstable oligomers. wikipedia.orgnih.gov Conflicting evidence on cytotoxicity. nih.gov | Potential role in nuclear signaling and transcriptional regulation. nih.govnih.gov May be involved in apoptosis and cytoskeletal dynamics. nih.gov |

Compound Names Mentioned

| Compound Name |

|---|

| alpha-Amyloid precursor protein modulator |

| Soluble amyloid precursor protein alpha (sAPPα) |

| Amyloid precursor protein (APP) |

| Glycogen Synthase Kinase-3 beta (GSK3β) |

| Phosphatidylinositol 3-kinase (PI3K) |

| Akt (Protein kinase B) |

| Tau protein |

| Beta-site Amyloid Precursor Protein Converting Enzyme 1 (BACE1) |

| Amyloid-beta (Aβ) |

| p3 peptide |

| Amyloid Precursor Protein Intracellular Domain (AICD) |

| γ-secretase |

| α-secretase |

| C83 fragment |

| C99 fragment |

| FE65 |

| TIP60 |

Physiological and Pathophysiological Contexts of Alpha Secretase Activity

Normal Physiological Functions of Amyloid Precursor Protein Processing

Under healthy conditions, the non-amyloidogenic processing of APP by α-secretase is the dominant pathway, ensuring the production of sAPPα, which is integral to maintaining cellular homeostasis, particularly in the central nervous system. researchgate.netacs.org This pathway is a key regulator of neuronal function and is involved in a wide array of processes, from embryonic development to synaptic plasticity in the adult brain. acs.orgnih.gov The balance between the non-amyloidogenic and the alternative amyloidogenic pathway, which leads to Aβ generation, is tightly regulated, and shifts in this balance can have significant physiological consequences. acs.org The products of the non-amyloidogenic pathway, sAPPα and the APP intracellular domain (AICD) generated from subsequent γ-secretase cleavage of C83, are biologically active fragments with distinct cellular roles. acs.org

Role in Neuronal Development and Synaptic Plasticity

The secreted fragment sAPPα is a key modulator of neuronal development and synaptic function. Its neurotrophic effects are well-documented and contribute significantly to the formation and maintenance of neural circuits. anu.edu.auacs.org

The role of α-secretase activity and its product sAPPα extends to higher cognitive functions, including learning and memory. wikipedia.org sAPPα has been shown to enhance synaptic plasticity, a fundamental mechanism underlying memory formation. frontiersin.org It modulates long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. anu.edu.au The administration of sAPPα has been found to rescue spatial learning and synaptic plasticity deficits in animal models, underscoring its importance in cognitive processes. nih.gov Furthermore, sAPPα is implicated in the regulation of gene expression and protein synthesis at the synapse, which are essential for the consolidation of memories. nih.gov

Alpha-Secretase Modulation of Cell Adhesion and Migration

The enzymatic activity of α-secretases, particularly ADAM10, extends beyond APP processing to include the shedding of various cell-surface proteins, including adhesion molecules. mdpi.com This function is crucial for regulating cell-cell and cell-matrix interactions, which are fundamental to cell adhesion and migration. In the context of the nervous system, these processes are vital for neuronal guidance during development and for synaptic stability in the mature brain. The modulation of cell adhesion by α-secretase activity can influence the structural and functional integrity of neural circuits. researchgate.net

Cross-Talk with G Protein-Coupled Receptor (GPCR) Signaling and Trafficking (e.g., α2A-adrenergic receptor)

The activity of α-secretase can be modulated by various signaling cascades, including those initiated by G protein-coupled receptors (GPCRs). nih.gov Activation of certain GPCRs, such as M1 muscarinic acetylcholine (B1216132) receptors, can stimulate α-secretase processing of APP, thereby promoting the non-amyloidogenic pathway. nih.gov This stimulation is often mediated by downstream effectors like protein kinase C (PKC). nih.govwikipedia.org

The α2A-adrenergic receptor (α2AAR), a type of GPCR, has been shown to interact with APP. nih.govresearchgate.net However, this interaction appears to influence APP trafficking in a way that favors the amyloidogenic pathway. Activation of α2AAR signaling can disrupt the interaction of APP with sorting proteins, leading to increased distribution of APP in endosomes where β-secretase is active, thereby enhancing Aβ generation. nih.gov While this demonstrates a clear cross-talk between a specific GPCR and APP processing, the direct modulation of α-secretase activity by the α2A-adrenergic receptor is less established, with current evidence pointing towards a preferential shunting of APP towards the β-secretase pathway upon α2AAR activation. nih.gov

Involvement in Peripheral Systems (e.g., Platelet Function and Hemostasis)

Beyond the central nervous system, α-secretase activity is also relevant in peripheral systems. Platelets, which are anucleated blood cells crucial for hemostasis, are a major peripheral depot of APP. nih.govnih.gov Platelets express α-secretase, primarily ADAM10, on their surface. researchgate.netnih.gov This enzymatic activity is not only responsible for the processing of platelet APP but also for the shedding of other platelet surface receptors, such as glycoprotein (B1211001) VI (GPVI), which is a key receptor for collagen and plays an important role in platelet activation and thrombosis. acs.organu.edu.auacs.org

The activity of ADAM10 on platelets can be modulated by physiological stimuli such as shear stress, which occurs in blood vessels. anu.edu.auacs.org Upon platelet activation, α-granules release their contents, which include sAPPα. nih.govnih.gov The release of sAPPα and the modulation of platelet surface receptors by α-secretase activity are integral to platelet function in hemostasis, the process that stops bleeding at the site of an injury. nih.govyoutube.com Dysregulation of these processes can contribute to thrombotic disorders. The presence and activity of α-secretase in platelets highlight its broader physiological significance beyond neuronal function.

Data Tables

Table 1: Key Proteins and Receptors in Alpha-Secretase Physiology

| Compound Name | Abbreviation | Role/Function |

|---|---|---|

| Amyloid Precursor Protein | APP | A transmembrane protein that is the substrate for α-secretase. |

| Soluble Amyloid Precursor Protein Alpha | sAPPα | The neuroprotective ectodomain of APP released by α-secretase cleavage. |

| A Disintegrin and Metalloproteinase 10 | ADAM10 | A key enzyme with α-secretase activity. |

| A Disintegrin and Metalloproteinase 17 | ADAM17 | An enzyme with α-secretase activity, also known as TACE. |

| A Disintegrin and Metalloproteinase 9 | ADAM9 | An enzyme with α-secretase activity. |

| C-terminal fragment alpha | CTFα / C83 | The membrane-bound fragment of APP remaining after α-secretase cleavage. |

| APP intracellular domain | AICD | A fragment generated from subsequent cleavage of CTFα by γ-secretase. |

| Protein Kinase C | PKC | A kinase involved in signaling pathways that can stimulate α-secretase activity. |

| α2A-adrenergic receptor | α2AAR | A G protein-coupled receptor that interacts with APP. |

Table 2: Physiological Processes Modulated by Alpha-Secretase Activity

| Physiological Process | Key Molecule(s) | Effect of Alpha-Secretase Activity/sAPPα |

|---|---|---|

| Neurite Outgrowth | sAPPα | Promotes the growth and extension of neurites. |

| Synaptogenesis | sAPPα | Enhances the formation of new synapses. |

| Learning and Memory | sAPPα | Modulates long-term potentiation (LTP) and rescues cognitive deficits. |

| Cell Adhesion and Migration | ADAM10 | Regulates cell-cell and cell-matrix interactions by shedding adhesion molecules. |

| Platelet Function | ADAM10 | Sheds platelet receptors (e.g., GPVI) and processes platelet APP. |

Amyloid Precursor Protein Processing in Platelets

Blood platelets are a primary peripheral source of amyloid precursor protein (APP), containing the complete enzymatic machinery for its processing, mirroring the pathways observed in neurons. nih.gov Under normal physiological conditions, the non-amyloidogenic pathway, mediated by α-secretase, is the predominant route of APP processing in platelets. frontiersin.org This process involves the cleavage of APP within the Aβ domain, leading to the release of the soluble N-terminal fragment, sAPPα. nih.gov

The key α-secretase identified in platelets is ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10). nih.govelsevierpure.com Upon activation by agonists such as thrombin and collagen, platelets not only aggregate but also release the contents of their α-granules, which include stored sAPP and small amounts of Aβ peptides, primarily the less amyloidogenic Aβ40 isoform. nih.gov A small fraction of full-length APP is also present on the platelet surface, and its presence there increases significantly upon platelet activation. nih.gov

In the context of Alzheimer's disease (AD), alterations in platelet APP processing have been observed. Studies have indicated a shift away from the non-amyloidogenic pathway towards the amyloidogenic pathway. This is characterized by decreased activity of α-secretase (ADAM10) and a corresponding increase in the activity of β-secretase (BACE1) in platelets from AD patients compared to healthy individuals. nih.govelsevierpure.com This shift results in altered ratios of APP isoforms and an increased production of Aβ, reflecting the pathological changes seen in the brain. nih.govnih.gov These findings have led to the investigation of platelet APP processing as a potential biomarker for diagnosing and monitoring the progression of Alzheimer's disease. nih.govelsevierpure.com

Key Findings in Platelet APP Processing

| Aspect | Observation in Healthy Individuals | Observation in Alzheimer's Disease Patients | Reference |

|---|---|---|---|

| Predominant Processing Pathway | Non-amyloidogenic (α-secretase) | Shift towards amyloidogenic (β-secretase) | nih.govfrontiersin.org |

| α-Secretase (ADAM10) Activity | Normal | Decreased | nih.govelsevierpure.com |

| β-Secretase (BACE1) Activity | Normal | Increased | nih.govelsevierpure.com |

| Released Products upon Activation | Primarily sAPPα and Aβ40 | Increased Aβ levels | nih.govnih.gov |

| APP Isoform Ratio (130 kDa/106-110 kDa) | Normal | Significantly lower | nih.gov |

Role of Soluble Amyloid Precursor Protein Fragments in Coagulation

The fragments produced from APP processing, particularly the soluble forms, have been shown to interact with and modulate the coagulation system, revealing a complex interplay between APP metabolism and hemostasis. These interactions can result in both anticoagulant and procoagulant effects, depending on the specific APP fragment.

Soluble APP fragments, including sAPPα and sAPPβ, have been reported to possess anticoagulant properties. nih.gov This anticoagulant activity may be mediated through the Kunitz protease inhibitor (KPI) domain present in certain isoforms of APP. nih.gov However, the precise mechanisms of this anticoagulant function are still under investigation.

In contrast, the amyloid-beta peptide, a product of the amyloidogenic pathway, exhibits procoagulant activities. nih.govnih.gov Aβ peptides, particularly Aβ42, can activate Factor XII, a key protein in the initiation of the intrinsic pathway of the coagulation cascade. nih.govnih.gov Furthermore, Aβ has been shown to bind to fibrinogen, leading to the formation of fibrin (B1330869) clots that are structurally abnormal and more resistant to degradation by plasmin (fibrinolysis). nih.govnih.gov This resistance to breakdown can contribute to the persistence of clots and may have implications for vascular abnormalities observed in Alzheimer's disease. nih.gov

The coagulation system can also influence APP processing. Activated coagulation factor XIII (FXIII-A), a transglutaminase, can covalently cross-link sAPPβ. acs.org This modification may regulate the processing of APP, as inhibition of FXIII-A has been shown to enhance the processing of platelet APP. acs.org This suggests a feedback loop where coagulation factors can modulate the production of APP fragments. The dual nature of APP and its metabolites in the coagulation system highlights a delicate balance. While APP itself appears to play a role in physiological hemostasis, as evidenced by increased bleeding in APP knockout mice, its amyloidogenic fragments can contribute to a prothrombotic state. nih.govnih.gov

Influence of APP Fragments on Coagulation

| APP Fragment | Effect on Coagulation | Mechanism of Action | Reference |

|---|---|---|---|

| sAPPα / sAPPβ | Anticoagulant | Potentially mediated by the Kunitz protease inhibitor (KPI) domain. | nih.gov |

| Amyloid-beta (Aβ) | Procoagulant | Activates Factor XII; binds to fibrinogen leading to fibrinolysis-resistant clots. | nih.govnih.gov |

| sAPPβ | Modulated by Coagulation Factors | Covalently cross-linked by activated coagulation factor XIII (FXIII-A*). | acs.org |

Methodological Frameworks for Researching Alpha Amyloid Precursor Protein Modulators

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are essential for investigating alpha-amyloid precursor protein modulators. These methods allow for the detection of cleavage products, measurement of enzyme activity, analysis of gene expression, and study of molecular interactions that define the non-amyloidogenic pathway.

Immunochemical Detection and Quantification of Amyloid Precursor Protein Fragments (e.g., sAPPα, C83)

Immunochemical methods are fundamental for detecting and quantifying the specific protein fragments generated by α-secretase cleavage. The primary products of this cleavage are the soluble N-terminal fragment, sAPPα, and the membrane-bound C-terminal fragment, C83 (also known as α-CTF). nih.gov

Western Blotting is a cornerstone technique used to identify these fragments. antibodies.com In this method, proteins from cell lysates or culture media are separated by size using gel electrophoresis and then transferred to a membrane. antibodies.com Specific antibodies that recognize distinct epitopes on APP fragments are used for detection. For instance, an antibody targeting the C-terminus of APP can detect the full-length protein and the C83 fragment. researchgate.netnih.gov Conversely, antibodies recognizing epitopes within the sAPPα portion are used to detect the secreted fragment in cell media. researchgate.netresearchgate.net This technique is crucial for visualizing shifts in APP processing, such as an increase in sAPPα and C83 levels following treatment with an α-secretase modulator.

Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative approach. ELISA uses a pair of antibodies to capture and detect the target protein with high specificity and sensitivity. Commercially available ELISA kits are widely used to measure the concentration of sAPPα in cell culture supernatants or biological fluids. This high-throughput method is invaluable for screening compounds that promote α-secretase activity by measuring the corresponding increase in secreted sAPPα.

| Technique | Principle | Primary Target(s) | Application in α-Secretase Research |

| Western Blotting | Size-based protein separation followed by antibody-based detection on a membrane. antibodies.com | sAPPα, C83, full-length APP. researchgate.netresearchgate.net | Visualizing changes in the relative amounts of APP fragments to confirm a shift towards the non-amyloidogenic pathway. nih.gov |

| ELISA | Antibody-based capture and detection of a specific protein in a multi-well plate format. | sAPPα | Quantifying the concentration of secreted sAPPα as a direct measure of α-secretase activity in response to modulators. |

Enzyme Activity Assays for Alpha-Secretases

Directly measuring the enzymatic activity of α-secretases, primarily ADAM10 and ADAM17, is essential to confirm that a modulator acts on the enzyme itself. plos.org

Fluorogenic Substrate Assays are the most common method for this purpose. These assays utilize synthetic peptides that contain a cleavage site specific to the α-secretase, flanked by a fluorophore and a quencher molecule. In its intact state, the peptide exhibits minimal fluorescence because the quencher absorbs the energy emitted by the fluorophore. When the α-secretase cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. bpsbioscience.com This change in fluorescence is directly proportional to the enzyme's activity. bpsbioscience.com These assays can be performed with purified recombinant enzymes or in cell lysates. researchgate.netnih.govresearchgate.net They are highly adaptable for high-throughput screening of potential α-secretase activators or inhibitors. bpsbioscience.com

A variation of this is the FRET (Fluorescence Resonance Energy Transfer)-based assay . FRET relies on the energy transfer between two different fluorescent molecules (a donor and an acceptor). creative-biostructure.com A substrate peptide is labeled with a FRET pair. Upon cleavage, the distance between the donor and acceptor changes, leading to a change in the FRET signal, which can be used to quantify enzyme activity. researchgate.netnih.gov

| Assay Type | Principle | Advantages |

| Fluorogenic Substrate Assay | Cleavage of a synthetic peptide separates a fluorophore from a quencher, leading to an increase in fluorescence. bpsbioscience.com | High sensitivity, suitable for high-throughput screening, can be used with purified enzymes or lysates. researchgate.netnih.gov |

| FRET-based Assay | Cleavage of a substrate labeled with a FRET pair (donor/acceptor) causes a change in the energy transfer signal. creative-biostructure.com | Provides a ratiometric signal that can be more robust than single-fluorophore assays. nih.gov |

Gene Expression Analysis (e.g., Quantitative PCR, Western Blotting)

Understanding how a modulator affects the expression of the α-secretase enzymes themselves is crucial. Gene expression analysis investigates changes at both the mRNA and protein levels. bio-rad.com

Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is used to measure the amount of specific mRNA transcripts. nih.gov To assess the effect of a modulator on α-secretase expression, RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then qPCR is performed using primers specific for the genes encoding ADAM10 and ADAM17. researchgate.netbiocat.com This technique can determine if a compound upregulates the transcription of these key enzymes. plos.orgnih.gov Researchers often analyze the expression of APP and other related genes simultaneously to get a broader picture of the transcriptional effects. nih.govresearchgate.netnih.gov

Protein-Protein Interaction Studies (e.g., Immunoprecipitation)

The interaction between α-secretase and its substrate, APP, is a key event in the non-amyloidogenic pathway. Studying this interaction can reveal whether a modulator enhances the binding between the enzyme and APP.

Co-Immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their physiological context. thermofisher.com The principle involves using an antibody to capture a specific protein (e.g., APP) from a cell lysate. abcam.com If another protein (e.g., ADAM10) is bound to the target protein, it will be pulled down as part of the complex. abcam.com The captured complex is then analyzed, typically by Western blotting, to detect the presence of the interacting protein. researchgate.net An increase in the amount of ADAM10 co-precipitated with APP in the presence of a modulator would suggest that the compound promotes their interaction.

Bimolecular Fluorescence Complementation (BiFC) in combination with FRET (BiFC-FRET) is an advanced imaging technique used to visualize protein interactions in living cells. For example, researchers can fuse non-fluorescent fragments of a fluorescent protein to ADAM10 and BACE1 (β-secretase). If the two secretases interact, the fragments come together and reconstitute the fluorescent signal. frontiersin.org This approach can be adapted to study the interaction between α-secretase and APP.

Cell-Free Assays for Direct Enzyme Modulation

To determine if a compound has a direct effect on α-secretase activity, independent of cellular processes like gene expression or protein trafficking, researchers use cell-free assays. nih.govresearchgate.net These in vitro systems provide a clean and controlled environment to study direct enzyme-modulator interactions.

These assays typically consist of the purified, active form of the α-secretase (e.g., recombinant ADAM10), a specific fluorogenic substrate, and a buffer system that optimizes enzyme activity. nih.gov The test compound is added to this mixture, and the enzyme activity is measured by monitoring the rate of substrate cleavage (i.e., the increase in fluorescence over time). researchgate.net A direct activator would cause an increase in this rate compared to a control without the compound. This method is crucial for mechanistic studies, as it isolates the interaction to the enzyme, its substrate, and the modulator, thereby eliminating confounding factors from the complex cellular environment. nih.gov These assays are also fundamental for determining key pharmacological parameters.

Advanced Research Directions and Open Questions

Discovery and Characterization of Novel Alpha-Secretase Modulator Classes

The search for novel and effective alpha-secretase modulators is a critical area of ongoing research. The focus has expanded beyond traditional synthetic compounds to include a diverse range of natural products and engineered molecules.

Natural compounds have emerged as a promising source of alpha-secretase activators. For instance, curcumin (B1669340), a component of turmeric, and its amino acid conjugates (curcumin-isoleucine, curcumin-phenylalanine, and curcumin-valine) have been shown to promote alpha-secretase activity and increase the expression of ADAM10, a primary alpha-secretase. mdpi.comnih.gov Other natural products like resveratrol (B1683913), found in grapes, and acetyl-l-carnitine (B1666533) (ALC) also stimulate the non-amyloidogenic pathway. nih.gov Naringenin, a flavonoid in citrus fruits, has been shown to downregulate APP and β-secretase (BACE1) expression, thereby indirectly favoring the alpha-secretase pathway. frontiersin.org A study on 7-deoxy-trans-dihydronarciclasine (B1214033) (E144), an active component of Lycoris chejuensis, demonstrated its ability to directly activate ADAM10 and ADAM17 in a substrate-specific manner. nih.gov

Synthetic approaches are also yielding novel modulators. Researchers have engineered a fusion protein, termed synthetic α-secretase (SAS), which is designed to cleave APP specifically at the α-site. frontiersin.org This approach offers high specificity, potentially avoiding the off-target effects associated with modulating endogenous enzymes that have multiple substrates. frontiersin.org